[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467539
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-5-16(13(19)20-14(2,3)4)10-11-7-6-8-17(11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | ZPIPAKVBTPAWMA-NSHDSACASA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OC(C)(C)C |
| SMILES | CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid moiety. This compound is classified as a carbamate ester, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of these functional groups suggests potential utility in drug development, particularly in creating inhibitors or modulators for biological targets.
Synthesis
The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves several steps, often starting with the modification of existing pyrrolidine derivatives. The reactions are generally carried out under controlled conditions, utilizing solvents such as dichloromethane or tetrahydrofuran. Catalysts or bases may be employed to facilitate acylation and carbamate formation. Monitoring the reaction progress through techniques like thin-layer chromatography is common to ensure completion.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester | C14H25ClN2O3 | 304.81 g/mol | Medicinal chemistry, drug development |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester | C13H23ClN2O3 | 290.79 g/mol | Organic synthesis, medicinal chemistry |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester | C15H19ClN2O3 | 310.77 g/mol | Medicinal chemistry, pharmacology |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume